Archangelenone
Archangelenone
Selinone, also known as archangelone, belongs to the class of organic compounds known as flavanones. Flavanones are compounds containing a flavan-3-one moiety, with a structure characterized by a 2-phenyl-3, 4-dihydro-2H-1-benzopyran bearing a ketone at the carbon C3. Thus, selinone is considered to be a flavonoid lipid molecule. Selinone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, selinone is primarily located in the membrane (predicted from logP). Outside of the human body, selinone can be found in fats and oils, green vegetables, and herbs and spices. This makes selinone a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
14117-54-5
VCID:
VC20972895
InChI:
InChI=1S/C20H20O5/c1-12(2)7-8-24-15-5-3-13(4-6-15)18-11-17(23)20-16(22)9-14(21)10-19(20)25-18/h3-7,9-10,18,21-22H,8,11H2,1-2H3/t18-/m0/s1
SMILES:
CC(=CCOC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C
Molecular Formula:
C20H20O5
Molecular Weight:
340.4 g/mol
Archangelenone
CAS No.: 14117-54-5
Cat. No.: VC20972895
Molecular Formula: C20H20O5
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Selinone, also known as archangelone, belongs to the class of organic compounds known as flavanones. Flavanones are compounds containing a flavan-3-one moiety, with a structure characterized by a 2-phenyl-3, 4-dihydro-2H-1-benzopyran bearing a ketone at the carbon C3. Thus, selinone is considered to be a flavonoid lipid molecule. Selinone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, selinone is primarily located in the membrane (predicted from logP). Outside of the human body, selinone can be found in fats and oils, green vegetables, and herbs and spices. This makes selinone a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 14117-54-5 |
| Molecular Formula | C20H20O5 |
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | (2S)-5,7-dihydroxy-2-[4-(3-methylbut-2-enoxy)phenyl]-2,3-dihydrochromen-4-one |
| Standard InChI | InChI=1S/C20H20O5/c1-12(2)7-8-24-15-5-3-13(4-6-15)18-11-17(23)20-16(22)9-14(21)10-19(20)25-18/h3-7,9-10,18,21-22H,8,11H2,1-2H3/t18-/m0/s1 |
| Standard InChI Key | GYSDUVRPSWKYDJ-SFHVURJKSA-N |
| SMILES | CC(=CCOC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C |
| Canonical SMILES | CC(=CCOC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C |
| Melting Point | 151-152°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator